H-Ser-ser-OH
Overview
Description
H-Ser-ser-OH, also known as a dipeptide composed of two serine molecules, is a small peptide that plays a significant role in various biochemical processes. Serine is a non-essential amino acid that is involved in the synthesis of proteins and other important biomolecules. The dipeptide this compound is often used in research to study protein interactions, enzyme functions, and peptide synthesis.
Mechanism of Action
Target of Action
H-Ser-ser-OH, also known as triserine, is a polypeptide that primarily targets serine proteases . Serine proteases are a family of enzymes that degrade a wide range of proteins and play vital roles in a variety of biological processes .
Mode of Action
The mode of action of this compound involves interaction with its primary targets, the serine proteases. The mechanism of action of serine proteases involves several catalytic strategies that are common in enzymatic catalysis . The interaction of this compound with these enzymes can result in changes in their activity, thereby influencing the degradation of proteins.
Biochemical Pathways
This compound, through its interaction with serine proteases, can affect various biochemical pathways. Serine proteases are involved in numerous biological processes, including food digestion, intracellular protein recycling, blood clotting, inflammation, apoptosis, and processing of proteins by post-translational splicing . Therefore, the action of this compound can have downstream effects on these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Ser-ser-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a solid support to which the first amino acid is attached. The synthesis proceeds by sequentially adding protected amino acids to the growing peptide chain. The fluorenylmethyloxycarbonyl (Fmoc) protection scheme is commonly used in SPPS. The process involves the following steps:
- Attachment of the first serine molecule to the solid support.
- Deprotection of the Fmoc group.
- Coupling of the second serine molecule using a coupling reagent such as diisopropylcarbodiimide (DIC) and OxymaPure.
- Repetition of deprotection and coupling steps until the desired peptide is synthesized.
- Cleavage of the peptide from the solid support and removal of side-chain protecting groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often requires optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: H-Ser-ser-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups in the peptide backbone to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield serine aldehyde or serine carboxylic acid, while reduction can produce serinol.
Scientific Research Applications
H-Ser-ser-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and to investigate the reactivity of serine residues.
Biology: The dipeptide is employed in studies of protein-protein interactions, enzyme mechanisms, and cellular signaling pathways.
Medicine: this compound is used in the development of peptide-based drugs and as a tool to study disease-related proteins.
Industry: It is utilized in the production of peptide-based materials and as a standard in analytical techniques such as mass spectrometry.
Comparison with Similar Compounds
H-Ser-ser-OH can be compared to other dipeptides and small peptides, such as:
H-Gly-Gly-OH: A dipeptide composed of two glycine molecules, which is simpler and less reactive than this compound.
H-Ala-Ala-OH: A dipeptide composed of two alanine molecules, which has different reactivity and properties due to the presence of methyl groups.
H-Ser-Gly-OH: A dipeptide composed of serine and glycine, which has intermediate properties between this compound and H-Gly-Gly-OH.
The uniqueness of this compound lies in the presence of two serine residues, which provide multiple sites for hydrogen bonding and reactivity, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O5/c7-3(1-9)5(11)8-4(2-10)6(12)13/h3-4,9-10H,1-2,7H2,(H,8,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKQVQKUZMAADP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CO)C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984688 | |
Record name | N-(2-Amino-1,3-dihydroxypropylidene)serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6620-95-7 | |
Record name | N-Serylserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Amino-1,3-dihydroxypropylidene)serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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